molecular formula C20H17N3O2S B2438018 N-benzhydryl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 443329-10-0

N-benzhydryl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2438018
CAS No.: 443329-10-0
M. Wt: 363.44
InChI Key: NTNZSWCRFWZHMW-UHFFFAOYSA-N
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Description

N-benzhydryl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound is characterized by the presence of a thiazolo[3,2-a]pyrimidine core, which is fused with a benzhydryl group and a carboxamide functional group. The combination of these moieties imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzhydryl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of benzhydrylamine with a thiazolo[3,2-a]pyrimidine derivative in the presence of a suitable catalyst. The reaction is often carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 60-80°C to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process parameters, such as reaction time, temperature, and catalyst concentration, are optimized to achieve maximum efficiency. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-benzhydryl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol under inert atmosphere.

    Substitution: Halides, alkylating agents; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown promise in biological assays for its potential antimicrobial and anticancer activities.

    Medicine: Research is ongoing to evaluate its efficacy as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of novel materials with specific properties, such as fluorescence or conductivity.

Comparison with Similar Compounds

N-benzhydryl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide can be compared with other similar compounds, such as:

    5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyridine-3,7-dicarboxylic acid: This compound shares the thiazolo[3,2-a]pyridine core but differs in the functional groups attached, leading to variations in chemical and biological properties.

    5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyridine-7-carboxylic acid: Another related compound with a similar core structure but different substituents, affecting its reactivity and applications.

Properties

IUPAC Name

N-benzhydryl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2S/c24-18(16-13-21-20-23(19(16)25)11-12-26-20)22-17(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,13,17H,11-12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTNZSWCRFWZHMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC=C(C(=O)N21)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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